(2-chloro-6-methylquinolin-3-yl)methanol

Crystallography Solid-State Chemistry Polymorph Screening

(2-Chloro-6-methylquinolin-3-yl)methanol (CAS 123637-97-8) is a solid quinoline-based heterocyclic building block with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol. Its structure, confirmed by single-crystal X-ray diffraction, shows a near-planar quinoline core (r.m.s.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 123637-97-8
Cat. No. B187100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloro-6-methylquinolin-3-yl)methanol
CAS123637-97-8
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)Cl)CO
InChIInChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3
InChIKeyJYQVWLZEYAYKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-6-methylquinolin-3-yl)methanol (CAS 123637-97-8): Procurement-Ready Quinoline Building Block


(2-Chloro-6-methylquinolin-3-yl)methanol (CAS 123637-97-8) is a solid quinoline-based heterocyclic building block with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . Its structure, confirmed by single-crystal X-ray diffraction, shows a near-planar quinoline core (r.m.s. deviation 0.026 Å) with a 6-methyl group and a 2-chloro-3-hydroxymethyl substitution pattern [1]. This specific substitution pattern provides two orthogonal reactive handles: a primary alcohol for esterification, etherification, or oxidation, and a chloro group for nucleophilic aromatic substitution or cross-coupling reactions.

Dual orthogonal reactive handles (C2-Cl, C3-CH2OH) enable selective sequential derivatization
Defined crystal packing supports solid-state reproducibility for formulation and materials research
6-Methyl substitution provides scaffold differentiation for structure-activity relationship studies

Why Generic Quinoline Substitution Fails: Critical Differentiation for (2-Chloro-6-methylquinolin-3-yl)methanol (123637-97-8)


Indiscriminate substitution of (2-chloro-6-methylquinolin-3-yl)methanol with unsubstituted quinoline or alternative chloro-methyl-quinoline isomers (e.g., 2-chloro-8-methyl, 2-chloro-7-methyl, or 2-chloro-6-methoxy derivatives) is not viable for critical applications due to significant differences in physicochemical properties and biological activity profiles. The specific 6-methyl-2-chloro-3-hydroxymethyl substitution pattern imparts a unique combination of electronic and steric effects that dictate crystal packing, solubility, and reactivity [1]. For example, the melting point of this compound (143-145°C) differs from related analogs, directly impacting formulation and handling in automated synthesis platforms . Furthermore, the biological activity of compounds derived from this specific scaffold, such as chalcones synthesized from its oxidized form, shows distinct antimicrobial and antileishmanial profiles that are not transferable to other quinoline isomers [2]. Using a generic or mismatched building block introduces unacceptable risk of synthetic failure, altered reaction kinetics, and irreproducible biological results, which are critical concerns for both research and industrial procurement.

Target compound
6-Methyl-2-chloro-3-hydroxymethyl
Predicted crystal packing and reactivity profile defined by single-crystal structure
Alternatives may not transfer
Isomeric methyl positions (7-CH3, 8-CH3)
Different physical form and melting behavior may disrupt automated synthesis handling
6-Methoxy or unsubstituted analogs
Altered electronic and steric effects can shift derivatization outcomes and biological activity profiles

(2-Chloro-6-methylquinolin-3-yl)methanol (123637-97-8): A Quantitative Guide to Differentiated Performance


Crystal Packing and Solid-State Stability: Unique π-π Stacking Distance

The single-crystal structure of (2-chloro-6-methylquinolin-3-yl)methanol reveals a specific intermolecular π-π stacking distance of 3.713 (3) Å [1]. This value is distinct from other 2-chloroquinoline derivatives, which exhibit different packing motifs and intermolecular distances. For instance, related (2-chloroquinolin-3-yl)methyl ethers show varied hydrogen bonding and π-π stacking patterns, with some lacking any π-π interactions altogether [2]. The defined and reproducible crystal packing of the target compound provides a predictable solid-state property that is crucial for formulation studies and material science applications.

π-π Stacking
Head-to-head
Target: 3.713 (3) Å
Comparators (2-chloroquinolin-3-yl)methyl ethers: absent in some structures
Supports predictable solid-state handling and packing reproducibility
Single-crystal XRD at 295 K; packing motif may vary with formulation conditions
Crystallography Solid-State Chemistry Polymorph Screening

Thermal Behavior and Handling: Differentiated Melting Point Range

(2-Chloro-6-methylquinolin-3-yl)methanol exhibits a melting point range of 143-145°C . This is in contrast to other structurally similar quinoline methanol derivatives. For example, the 2-chloro-8-methyl isomer (CAS 333408-31-4) and the 2-chloro-7-methyl isomer (CAS 170848-22-3) have different physical states and melting behaviors, which can significantly impact automated weighing and dissolution protocols . The solid, crystalline nature of the target compound at room temperature, with a well-defined melting point, provides a reliable handling advantage over lower-melting or liquid analogs in high-throughput screening and automated synthesis workflows.

Melting Point
Class-level inference
143–145 °C
May support handling standardization; context-dependent
Data to verify for automated platform protocols
Thermal Analysis Compound Handling Automated Synthesis

Reactivity Profile: Orthogonal Functionalization for Selective Derivatization

The compound features two distinct reactive sites: a primary alcohol for esterification/etherification and a chloro group for nucleophilic substitution. This orthogonal reactivity is demonstrated in the synthesis of O,O-diethyl phosphorothioates, where 2-chloroquinolin-3-ylmethanol derivatives react with O,O-diethyl phosphorochloridothioate in the presence of sodium hydroxide to yield new phosphorothioates . The 6-methyl substituent provides steric and electronic differentiation compared to unsubstituted or 6-methoxy analogs, influencing reaction rates and regioselectivity. For example, the synthesis of chalcones from the corresponding aldehyde (2-chloro-6-methylquinoline-3-carbaldehyde) proceeds with distinct yields and product profiles compared to 6-methoxy derivatives [1].

Reactivity Profile
Supporting evidence
Hydroxymethyl handle: esterification, phosphorylation; Chloro handle: nucleophilic substitution
Enables scaffold-specific derivatization for SAR exploration
Product yields and rates are reaction-specific; review literature protocols
Medicinal Chemistry Organic Synthesis Building Block

Biological Relevance: Scaffold-Specific Antimicrobial Activity

While (2-chloro-6-methylquinolin-3-yl)methanol itself is primarily a building block, its derived chalcones exhibit potent and specific biological activities. A study of 38 heterocyclic chalcones synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde (the oxidized form of the target compound) showed that specific derivatives (1f-i, 1l, 1o-p, 2f-i, 2l, and 2o-p) demonstrated remarkable antibacterial activity, while compounds 1c-e, 1g, 1j-m, 1p, 1r-s, 2g, 2j-p, and 2r-s were found to be potentially active antileishmanial agents [1]. This activity profile is dependent on the 6-methyl substitution; the 6-methoxy analogs (series 2) show a different spectrum of activity, with only compounds 2g and 2g-h exhibiting significant antifungal activity. This underscores that the 6-methyl group is a critical determinant of the biological outcome.

Biological Scaffold Profile
Class-level inference
6-Methyl derivatives: reported antibacterial, antileishmanial activity
6-Methoxy derivatives: distinct antifungal emphasis; different spectrum
Informs scaffold selection for antimicrobial SAR programs
Activity from derived chalcones; direct building-block activity not evaluated
Antimicrobial Antileishmanial Drug Discovery

Purity and Analytical Standardization: Supplier-Specified Purity Levels

Commercial availability of (2-chloro-6-methylquinolin-3-yl)methanol is typically specified with a purity of ≥95% . This level of purity is critical for ensuring reproducible results in synthetic applications. In contrast, other quinoline building blocks may be offered at lower or unspecified purities, which can introduce variability and impurities that complicate downstream synthesis and biological assays. The consistent availability from multiple vendors at this purity grade provides procurement reliability.

Commercial Purity
Supplier specification
≥95% (vendor reported)
Supports batch-to-batch consistency review for synthesis
Data to verify per lot; independent QC recommended
Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for (2-Chloro-6-methylquinolin-3-yl)methanol (CAS 123637-97-8) Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Antimicrobial Chalcones and Heterocycles

This building block is the direct precursor to 2-chloro-6-methylquinoline-3-carbaldehyde, a key intermediate for synthesizing chalcones with demonstrated antibacterial and antileishmanial activities [1]. Researchers aiming to explore structure-activity relationships (SAR) around the 6-position of the quinoline ring will find this compound essential, as the 6-methyl group imparts a distinct activity profile compared to 6-methoxy or unsubstituted analogs. The orthogonal reactivity allows for systematic modification at both the 2- and 3-positions, enabling the generation of diverse compound libraries for drug discovery programs targeting infectious diseases [2].

Agrochemical and Pesticide Development: Precursor for Organophosphorus Compounds

The primary alcohol group of (2-chloro-6-methylquinolin-3-yl)methanol serves as a handle for phosphorylation, leading to O,O-diethyl phosphorothioates . These organophosphorus derivatives are of interest as potential pesticides or enzyme inhibitors. The specific quinoline scaffold, with its 6-methyl substitution, may confer enhanced target binding or metabolic stability compared to other heterocyclic phosphorothioates, making it a valuable intermediate for agrochemical discovery.

Solid-State and Materials Chemistry: Studies of Intermolecular Interactions

The well-defined crystal structure and specific π-π stacking distance (3.713 Å) of this compound make it a suitable model system for studying non-covalent interactions in the solid state [3]. Researchers investigating crystal engineering, polymorph prediction, or the influence of halogen bonding on supramolecular assembly can use this compound as a benchmark. Its predictable packing behavior, in contrast to related quinoline ethers which lack π-π stacking, provides a controlled system for fundamental studies [4].

High-Throughput and Automated Synthesis: Reliable Solid Building Block

With a defined melting point range (143-145°C) and solid physical form at room temperature, (2-chloro-6-methylquinolin-3-yl)methanol is well-suited for use in automated synthesis platforms and high-throughput experimentation . Its consistent purity (≥95%) and non-hygroscopic nature minimize weighing errors and ensure reproducible reaction outcomes, a critical factor for large-scale parallel synthesis and lead optimization campaigns .

Application
Selection Property
Validation Focus
Quinoline-based SAR studies
6-Methyl substitution for scaffold differentiation; orthogonal handles
Review reported antimicrobial activity of derived chalcones; verify reactivity
Organophosphorus compound synthesis
Phosphorylation-amenable hydroxymethyl handle
Confirm phosphorylation yield and purity; assess target binding context
Crystal engineering model studies
Defined π-π stacking distance and reproducible packing
Verify crystal packing under experimental conditions; compare with related systems
Automated synthesis compatibility
Crystalline solid with defined melting behavior
Test weighing accuracy and dissolution in automated platform solvents; lot consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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